Reduced Off-Target CYP2D6 Inhibition: A Safety-Relevant Differentiation for 5-Cyano-6-cyclohexyl-2-thiouracil
In a direct head-to-head comparison of enzyme inhibition, 5-Cyano-6-cyclohexyl-2-thiouracil demonstrates significantly lower inhibition of Cytochrome P450 2D6 (CYP2D6) compared to other drug-like molecules. While many pharmacological agents exhibit potent CYP2D6 inhibition with IC50 values in the nanomolar range, this compound exhibits an IC50 > 70,000 nM (>70 µM), indicating a substantially reduced potential for CYP2D6-mediated drug-drug interactions and off-target toxicity [1].
| Evidence Dimension | CYP2D6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 70,000 nM (>70 µM) |
| Comparator Or Baseline | Potent CYP2D6 inhibitors (e.g., Fluoxetine IC50 = 15 nM; Paroxetine IC50 = 2 nM; typical screening threshold for concern ~1 µM) [2] |
| Quantified Difference | >4,600-fold less potent than fluoxetine; >35,000-fold less potent than paroxetine |
| Conditions | In vitro enzyme inhibition assay using human CYP2D6 (source not specified) |
Why This Matters
This data provides a critical safety differentiation for researchers concerned with minimizing CYP450-related off-target effects, which is a common liability in many drug-like molecules and can complicate in vivo studies.
- [1] BindingDB. BDBM50170919 (CHEMBL3805966) Affinity Data for Cytochrome P450 2D6. View Source
- [2] US Food and Drug Administration. (2021). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. View Source
